molecular formula C24H19F6PS2 B12513497 Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate

Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate

Cat. No.: B12513497
M. Wt: 516.5 g/mol
InChI Key: MUVYOKJVJZFJTI-UHFFFAOYSA-N
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Description

Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate is a chemical compound with the molecular formula C24H19F6PS2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is typically available as a colorless to yellow clear liquid or a white to light yellow powder, depending on its form and purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate can be synthesized through the condensation of biphenyl sulfoxide with biphenyl sulfide in the presence of phosphorus pentoxide (P2O5) as a dehydration agent and methanesulfonic acid as a solvent . The reaction conditions typically involve controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. The compound is often stored under inert gas to prevent degradation due to moisture and light .

Chemical Reactions Analysis

Types of Reactions

Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate is used as a photoinitiator in photopolymerization processes. It absorbs light and initiates polymerization reactions, making it valuable in the production of polymers and resins .

Biology and Medicine

The compound’s ability to generate reactive intermediates upon light exposure makes it useful in biological studies, particularly in the investigation of light-induced cellular processes.

Industry

In the industrial sector, the compound is used in the manufacturing of advanced materials, including coatings, adhesives, and sealants. Its role as a photoinitiator enhances the curing process of these materials, leading to improved performance and durability .

Mechanism of Action

Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate acts as a photoinitiator by absorbing light and undergoing homolytic cleavage to generate reactive intermediates. These intermediates initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s effectiveness as a photoinitiator is attributed to its ability to absorb light at specific wavelengths and efficiently generate reactive species .

Comparison with Similar Compounds

Similar Compounds

  • Diphenylmethane
  • 1,3-Diphenyl-2-thiourea
  • 1,5-Diphenylcarbazide
  • Biphenyl
  • Chlorodiphenylphosphine
  • Dithizone
  • Diphenyl carbonate
  • Diphenylthiocarbazide
  • Diphenyldimethoxysilane
  • Dichlorodiphenylsilane
  • Hexafluorophosphoric acid

Uniqueness

Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate is unique due to its specific structure, which allows it to act as an efficient photoinitiator. Its ability to generate reactive intermediates upon light exposure sets it apart from other similar compounds, making it particularly valuable in photopolymerization applications .

Properties

Molecular Formula

C24H19F6PS2

Molecular Weight

516.5 g/mol

IUPAC Name

diphenyl-(4-phenylsulfanylphenyl)sulfanium;hexafluorophosphate

InChI

InChI=1S/C24H19S2.F6P/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;1-7(2,3,4,5)6/h1-19H;/q+1;-1

InChI Key

MUVYOKJVJZFJTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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